

Assessing the Specificity of JH-II-127 in Cellular Models: A Comparative Guide

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Compound of Interest

Compound Name: JH-II-127

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For researchers engaged in the study of neurodegenerative diseases, particularly Parkinson's Disease, the precise modulation of target proteins is paramount. Leucine-rich repeat kinase 2 (LRRK2) has emerged as a significant therapeutic target, and the inhibitor **JH-II-127** offers a potent tool for its study.^{[1][2][3][4][5]} This guide provides an objective comparison of **JH-II-127**'s specificity against other commonly used LRRK2 inhibitors, supported by experimental data and detailed protocols for cellular assessment.

JH-II-127: A Profile of Potency and Selectivity

JH-II-127 is a pyrrolopyrimidine-based, orally bioavailable, and brain-penetrant inhibitor of LRRK2.^{[1][6][7]} It demonstrates high potency against wild-type LRRK2 and key pathogenic mutants implicated in Parkinson's Disease, such as G2019S and A2016T.^{[6][7][8][9][10]} In cellular models, **JH-II-127** effectively inhibits the phosphorylation of LRRK2 at key sites, Ser910 and Ser935, at concentrations between 0.1 and 0.3 μ M, confirming its on-target engagement in a physiological context.^{[1][2][3][4][6][11]}

Comparative Analysis of LRRK2 Inhibitors

The efficacy of a kinase inhibitor is defined by both its potency towards the intended target and its selectivity across the broader kinome. Off-target effects can lead to confounding results and potential toxicity. Below is a comparison of **JH-II-127** with other notable LRRK2 inhibitors.

Potency Against LRRK2 Variants (IC₅₀, nM)

Inhibitor	Wild-Type LRRK2	G2019S Mutant	A2016T Mutant	Reference(s)
JH-II-127	6.6	2.2	47.7	[6][7][8][9][10]
MLi-2	-	0.76	-	[8][9][10][12]
PF-06447475	3	-	-	[1][5][8][13]
GNE-7915	9 (IC50), 1 (Ki)	-	-	[2][6][7][14][15]
LRRK2-IN-1	13	6	2450	[3][4][8]
Rebastinib	192	737	-	[16]

Note: IC50 values can vary based on assay conditions (e.g., ATP concentration). Data presented is for comparative purposes.

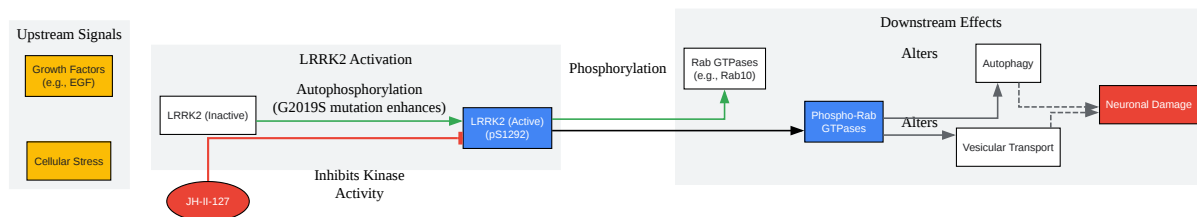
Kinase Selectivity Profile

The specificity of an inhibitor is often assessed by screening it against a large panel of kinases. A more selective compound will interact with fewer off-target kinases.

Inhibitor	Kinase Panel Size	Key Off-Targets / Selectivity Notes	Reference(s)
JH-II-127	138 / 451 (KinomeScan)	Reported as highly selective for LRRK2.	[4] [7] [9]
MLi-2	>300	Exhibits >295-fold selectivity for LRRK2 over other kinases.	[8] [9] [12]
GNE-7915	187 / 392 (KinomeScan)	At 0.1 μ M, only TTK showed >50% inhibition. Also a moderate 5-HT2B antagonist.	[6] [14] [15]
LRRK2-IN-1	442 (KinomeScan)	Inhibited 12 kinases with a score of <10% of control at 10 μ M.	[3] [4] [8]
PF-06447475	Not specified	Described as highly selective.	[1] [13]
Rebastinib	300	Primarily a Tie2/Abl inhibitor. Nearest off-target is TRKA.	[17] [18]

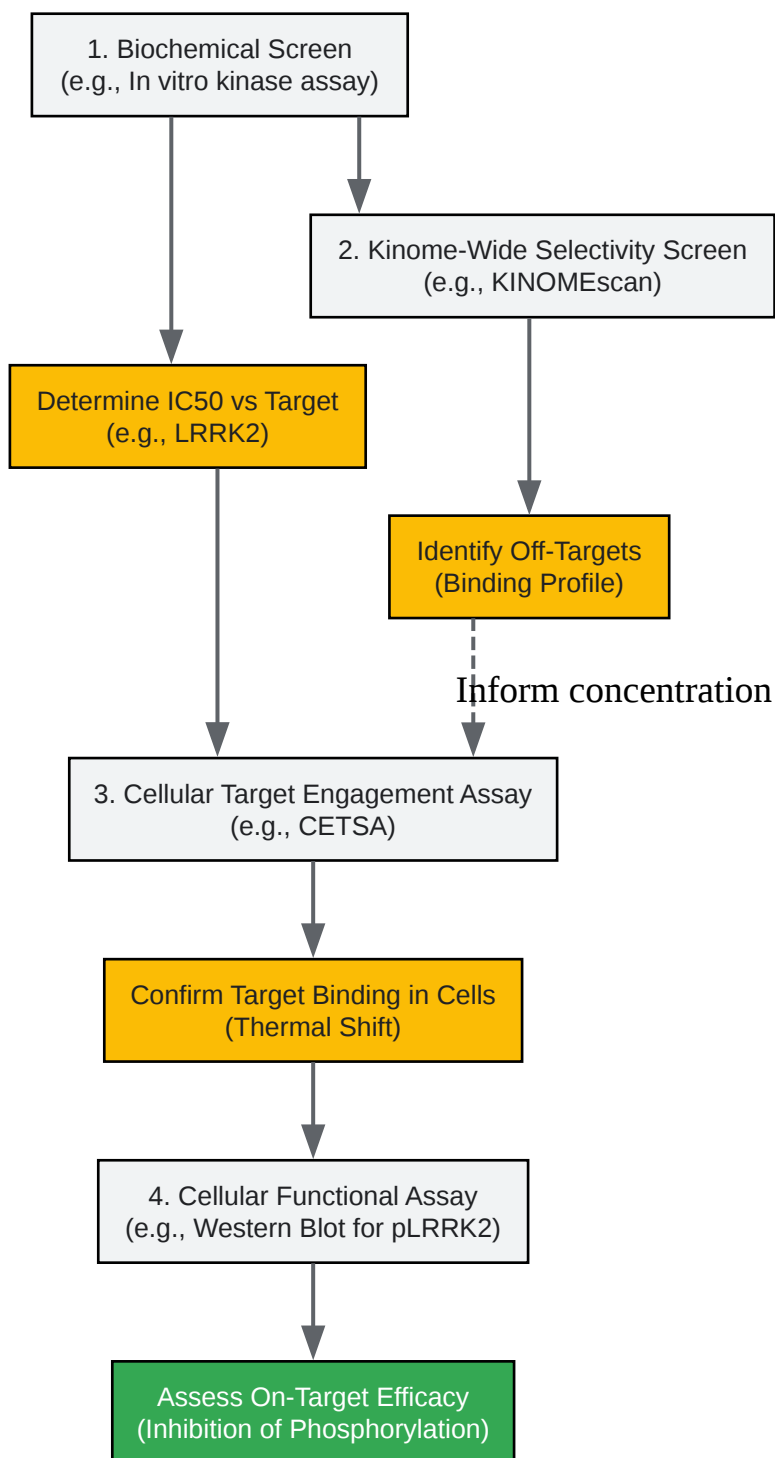
Mandatory Visualizations

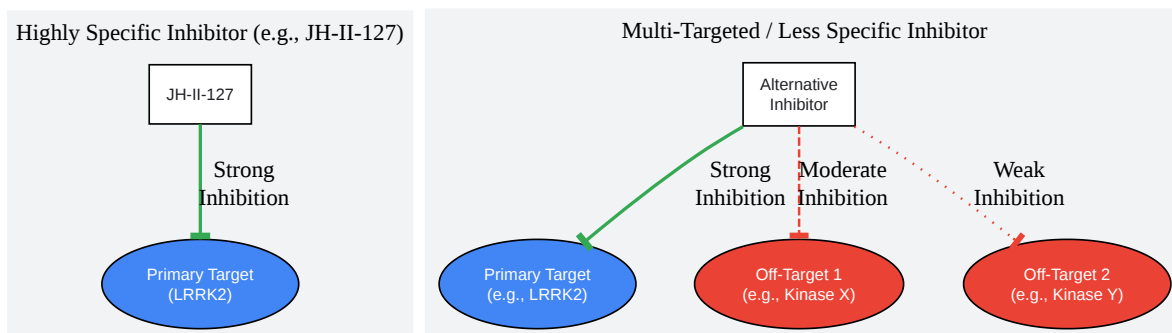
To clarify the concepts discussed, the following diagrams illustrate the relevant biological pathway and experimental workflows.



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Caption: LRRK2 signaling pathway and the inhibitory action of **JH-II-127**.





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